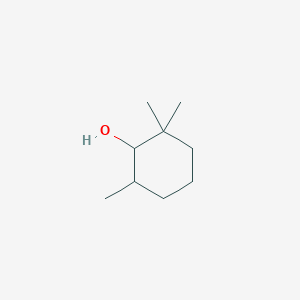

2,2,6-Trimethylcyclohexan-1-ol

Description

Contextual Significance of Methylated Cyclohexane (B81311) Alcohols in Synthetic Organic Chemistry

Methylated cyclohexane alcohols are significant building blocks in the field of synthetic organic chemistry due to their presence in a wide array of biologically active compounds and commercially important materials. The substituted cyclohexane framework is a common feature in many natural products, including steroids, terpenes, and alkaloids such as sclerosporin (B1216115) and pumiliotoxin C. acs.org Consequently, synthetic routes to chiral methylated cyclohexanols are of great interest for the total synthesis of these complex targets.

A notable example is the use of trimethylcyclohexanol (B73185) derivatives in the synthesis of pharmaceuticals. For instance, 3,3,5-trimethylcyclohexanol (B90689) serves as a key precursor for manufacturing the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. ionchemicals.in Furthermore, chiral trimethylated cyclohexanone (B45756) derivatives, which are direct precursors to the corresponding alcohols, are crucial starting materials for synthesizing analogs of the plant hormone abscisic acid, a vital regulator of plant growth and stress responses. researchgate.netcdnsciencepub.com

The utility of these compounds also extends to the fragrance and flavor industry. Specific isomers of trimethylated cyclohexanols and their derivatives are valued for their unique scent profiles, often described as woody or fresh. google.comgoogle.com For example, 1-ethynyl-2,2,6-trimethyl-cyclohexanol, synthesized from the corresponding ketone, is used to enhance woody and earthy notes in perfume compositions. google.com This broad spectrum of applications underscores the importance of methylated cyclohexane alcohols as versatile intermediates in both academic research and industrial production.

Scope and Methodological Approaches in Cyclic Alcohol Research

The study of cyclic alcohols, including trimethylated systems, encompasses a range of methodologies focusing on their synthesis, characterization, conformational analysis, and reactivity.

Synthesis: The preparation of substituted cyclohexanols is a central theme in organic synthesis. Common methods include the reduction of the corresponding cyclic ketones using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. For creating specific stereoisomers, highly stereoselective methods are employed. These can involve organocatalyzed tandem reactions, such as the Henry-Michael reaction, to construct trisubstituted cyclohexanols with high diastereoselectivity. acs.org Enzymatic reductions are also utilized to achieve high levels of stereocontrol, as seen in the synthesis of doubly chiral hydroxy-trimethylcyclohexanone derivatives. researchgate.net Another powerful technique is the use of Grignard reagents, which add to a ketone to form a tertiary alcohol, a method applicable to the synthesis of derivatives of 2,2,6-trimethylcyclohexan-1-ol. acs.org

Detailed Research Finding: Synthesis of the Precursor Ketone: The direct precursor to this compound is 2,2,6-trimethylcyclohexanone (B1581249). A detailed synthesis of this ketone involves the methylation of 2,6-dimethylcyclohexanone (B152311). In a typical laboratory procedure, 2,6-dimethylcyclohexanone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) to form an enolate. This is followed by the addition of an electrophilic methyl source, like methyl iodide, to introduce the third methyl group, yielding 2,2,6-trimethylcyclohexanone. beilstein-journals.org The subsequent reduction of this ketone would produce the target alcohol, this compound.

Characterization and Conformational Analysis: A crucial aspect of cyclic alcohol research is the detailed characterization of their structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons. cdnsciencepub.combeilstein-journals.org Low-temperature NMR studies are particularly valuable for determining the conformational preferences of substituents on the cyclohexane ring, allowing researchers to quantify the equilibrium between axial and equatorial conformers. acs.org Infrared (IR) spectroscopy is used to identify key functional groups, notably the characteristic broad absorption of the hydroxyl (-OH) group. cdnsciencepub.com

Reactivity Studies: Research also focuses on how the conformation of cyclic alcohols influences their chemical reactivity. For example, the rate of oxidation of a cyclohexanol (B46403) can differ significantly depending on whether the hydroxyl group is in an axial or equatorial position. Axial alcohols often exhibit faster oxidation rates due to the relief of steric strain in the transition state. spcmc.ac.in

The combination of these methodological approaches allows for a comprehensive understanding of the synthesis and behavior of complex cyclic alcohols like this compound.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | PubChem nih.gov |

| Molecular Weight | 142.24 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 142.135765193 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

Spectroscopic Data for the Precursor 2,2,6-Trimethylcyclohexanone

This table presents representative spectroscopic data for the direct synthetic precursor to the title compound.

| Technique | Key Signals/Peaks | Interpretation | Source |

| ¹³C NMR (CDCl₃) | δ = 217.4 (C-1), 45.3 (C-2), 40.8 (C-6), 36.8 (C-5), 25.7 (2-Me₂), 25.3 (2-Me₁), 21.6 (C-3), 15.0 (6-Me) | Confirms the presence of the carbonyl carbon and the eight other distinct carbon environments in the molecule. | beilstein-journals.org |

| ¹H NMR (CDCl₃) | δ = 2.65 (dp, 1H, 6-H), 2.04 (ddq, 1H, 5-Hβ), 1.17 (s, 3H, 2-Me), 1.04 (s, 3H, 2-Me), 0.96-1.02 (m, 3H, 6-Me) | Shows the characteristic signals for the protons on the ring and the three methyl groups. | beilstein-journals.org |

| IR (Neat) | ~1710 cm⁻¹ | Strong absorption characteristic of a ketone C=O stretch. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10130-91-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2,6-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7-5-4-6-9(2,3)8(7)10/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

UZQBJYFUEQMCOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1O)(C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2,2,6 Trimethylcyclohexan 1 Ol Systems

Configurational Isomerism: Enantiomers and Diastereomers of 2,2,6-Trimethylcyclohexan-1-ol

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In this compound, this isomerism arises from the presence of chiral centers and the substituted nature of the cyclohexane (B81311) ring.

The structure of this compound contains two chiral centers: carbon-1 (C1), which bears the hydroxyl group, and carbon-6 (C6), which bears a methyl group. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. These stereoisomers manifest as two pairs of enantiomers.

The relative orientation of the hydroxyl group at C1 and the methyl group at C6 gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. openstax.org These are designated using cis and trans nomenclature:

Cis isomers : The hydroxyl group and the C6-methyl group are on the same face of the cyclohexane ring.

Trans isomers : The hydroxyl group and the C6-methyl group are on opposite faces of the ring.

Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images. oregonstate.edu For example, the PubChem database identifies cis-(1R,6S)-2,2,6-trimethylcyclohexan-1-ol as a specific enantiomer. nih.gov Its mirror image would be the (1S,6R) enantiomer. Similarly, the trans isomer exists as (1R,6R) and (1S,6S) enantiomers.

| Diastereomer | Stereoisomer 1 (Enantiomer A) | Stereoisomer 2 (Enantiomer B) | Relationship between A and B | Relationship to trans Isomers |

|---|---|---|---|---|

| cis | (1R,6S)-2,2,6-Trimethylcyclohexan-1-ol | (1S,6R)-2,2,6-Trimethylcyclohexan-1-ol | Enantiomers | Diastereomers |

| trans | (1R,6R)-2,2,6-Trimethylcyclohexan-1-ol | (1S,6S)-2,2,6-Trimethylcyclohexan-1-ol | Enantiomers | Diastereomers |

Conformational Preferences and Dynamics in Methylated Cyclohexane Rings

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angle and torsional strain. gmu.edu The stability of a given chair conformation is dictated by the steric strain arising from interactions between its substituents, particularly the unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.orgchemistrysteps.com The energetic cost of placing a substituent in the axial versus the more stable equatorial position is quantified by its "A-value". masterorganicchemistry.comwikipedia.org

For this compound, the conformational equilibrium depends on the relative stereochemistry (cis or trans) and the steric demands of the hydroxyl group (A-value ≈ 0.9 kcal/mol) and the methyl group (A-value ≈ 1.7 kcal/mol). masterorganicchemistry.com The gem-dimethyl group at the C2 position is conformationally rigid and exerts significant steric influence on the adjacent C1 and C6 substituents.

Trans Isomers : In the trans diastereomer, the hydroxyl and C6-methyl groups are on opposite faces. In a chair conformation, this corresponds to either a diaxial (a,a) or a diequatorial (e,e) arrangement.

Diequatorial Conformer : Both the hydroxyl group and the C6-methyl group occupy equatorial positions. This conformation minimizes steric strain, as there are no significant 1,3-diaxial interactions involving these groups. This is generally the most stable conformation for the trans isomer.

Diaxial Conformer : Both groups are in axial positions. This conformer is highly disfavored due to significant 1,3-diaxial interactions. The axial hydroxyl group interacts with the axial hydrogens at C3 and C5, and the axial C6-methyl group interacts with the axial hydrogen at C4 and one of the axial methyls of the gem-dimethyl group at C2.

Cis Isomers : In the cis diastereomer, the hydroxyl and C6-methyl groups are on the same face, leading to one axial and one equatorial substituent in any given chair conformation. Two chair-flip conformers are possible:

Axial OH, Equatorial Me : The hydroxyl group is axial, and the C6-methyl group is equatorial. The axial -OH group introduces 1,3-diaxial strain with the axial hydrogens at C3 and C5.

Equatorial OH, Axial Me : The hydroxyl group is equatorial, and the C6-methyl group is axial. The axial methyl group at C6 creates significant 1,3-diaxial strain with the axial hydrogen at C4 and, notably, with one of the methyl groups at the C2 position.

Given that the A-value for a methyl group is substantially larger than for a hydroxyl group, the conformation with the axial methyl group will be significantly less stable. masterorganicchemistry.comwikipedia.org Therefore, the preferred conformation for the cis isomer is the one where the larger methyl group is equatorial and the smaller hydroxyl group is axial.

| Isomer | Conformation | C1-OH Position | C6-Me Position | Major Steric Interactions | Relative Stability |

|---|---|---|---|---|---|

| trans | Conformer 1 | Equatorial | Equatorial | Minimal 1,3-diaxial strain | Most Stable |

| Conformer 2 | Axial | Axial | Significant 1,3-diaxial interactions for both groups | Least Stable | |

| cis | Conformer 1 | Axial | Equatorial | 1,3-diaxial OH/H interactions | More Stable |

| Conformer 2 | Equatorial | Axial | 1,3-diaxial Me/H and Me/Me interactions | Less Stable |

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the specific three-dimensional arrangement of atoms in each stereoisomer of this compound requires specialized analytical techniques.

Relative Stereochemistry (cis vs. trans) : The relative configuration of the hydroxyl and C6-methyl groups can be established using Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Coupling Constants : The magnitude of the coupling constant (J-value) between the proton on C1 (H1) and the proton on C6 (H6) is diagnostic of their dihedral angle. In a rigid chair conformation, a large coupling constant (typically 8-12 Hz) is observed for axial-axial interactions, while smaller values (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the multiplicity and J-values of the H1 and H6 signals, their relative axial or equatorial positions, and thus the cis or trans configuration, can be deduced. magritek.com

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments, such as NOESY, detect through-space interactions between protons that are close to each other (typically <5 Å). wordpress.com For example, in the diaxial conformer of the trans isomer, a strong NOE would be expected between the axial H1 and H6 protons. In the cis isomer, an NOE between the axial substituent and the other axial protons on the same face of the ring can confirm its orientation.

Absolute Stereochemistry (R/S Configuration) : Determining the absolute configuration at the C1 and C6 chiral centers is more complex.

X-ray Crystallography : If a single enantiomer of this compound can be crystallized, X-ray diffraction analysis can provide an unambiguous determination of its absolute stereochemistry. ucalgary.ca This method, however, is contingent on obtaining suitable single crystals.

Chiral Synthesis or Resolution : The absolute configuration can be known if the molecule is synthesized from a starting material of known absolute configuration via a stereospecific reaction pathway. Alternatively, a racemic mixture can be separated (resolved) using a chiral resolving agent or by chiral chromatography, and the absolute configuration of the separated enantiomers can be determined by other methods.

Chiroptical Methods : Techniques like Circular Dichroism (CD) can be used. While the alcohol itself may not have a strong chromophore, it can be derivatized with a chromophoric group (e.g., a benzoate). The resulting CD spectrum can sometimes be interpreted using empirical rules, such as the exciton chirality method, to assign the absolute configuration. wordpress.comacs.org

Advanced NMR Methods : In some cases, using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents in NMR spectroscopy can allow for the differentiation of enantiomers and, through analysis of the resulting chemical shift differences, the assignment of absolute configuration. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2,2,6-trimethylcyclohexan-1-ol in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the spatial arrangement of atoms.

The structure of this compound presents stereochemical complexity, existing as two diastereomers: cis and trans. The cis-isomer has the C1-hydroxyl and C6-methyl groups on the same side of the ring, while the trans-isomer has them on opposite sides. The chair conformation of the cyclohexane (B81311) ring further influences the chemical environment of each nucleus, leading to distinct spectral features for each isomer.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which reveals connectivity. For the trans-isomer, the hydroxyl proton (H1) and the C6-proton are typically in axial positions in the most stable chair conformation, leading to a larger coupling constant (J-value) between them. In contrast, the cis-isomer would likely show a smaller coupling constant, reflecting an axial-equatorial or equatorial-equatorial relationship. The chemical shifts of the methyl groups are also diagnostic of the stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shift of each carbon is sensitive to its local electronic environment and steric effects. The carbon bearing the hydroxyl group (C1) and the carbons of the methyl groups (at C2 and C6) are particularly informative. Steric compression, known as the gamma-gauche effect, can cause upfield shifts (lower ppm values) for carbons in sterically crowded environments, which can help differentiate between the cis and trans isomers.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts depend on the solvent and specific stereoisomer.

interpolate_table

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes

C2-CH₃ (gem-dimethyl) 0.8 - 1.1 Singlet (s) Two distinct singlets are expected due to different magnetic environments (axial vs. equatorial).

C6-CH₃ 0.9 - 1.2 Doublet (d) Coupled to the proton on C6.

Cyclohexane ring CH₂ 1.2 - 1.9 Multiplet (m) Complex overlapping signals from the three methylene (B1212753) groups.

C6-H 1.5 - 2.2 Multiplet (m) Coupled to the C6-methyl group and adjacent methylene protons.

C1-H 3.5 - 4.0 Multiplet (m) The chemical shift and multiplicity are highly dependent on its axial/equatorial position and coupling to adjacent protons.

O-H Variable (typically 1.0 - 5.0) Singlet (broad) Position is concentration and temperature dependent; may exchange with D₂O.

Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts depend on the solvent and specific stereoisomer.

interpolate_table

Carbon Type Predicted Chemical Shift (ppm) Notes

C1 (CH-OH) 65 - 75 Deshielded due to the attached electronegative oxygen atom.

C2 (C(CH₃)₂) 30 - 40 Quaternary carbon.

C3, C4, C5 (CH₂) 20 - 40 Ring methylene carbons.

C6 (CH-CH₃) 25 - 35 Ring methine carbon.

C2-CH₃ groups 20 - 30 Two distinct signals are possible.

C6-CH₃ group 15 - 25 Typically the most upfield methyl signal.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is indispensable for determining the molecular weight and formula of this compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙). This allows for the unambiguous determination of the elemental formula (C₉H₁₈O), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₉H₁₈O is 142.135765 Da.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is ideal for analyzing volatile compounds like this compound, allowing for its separation from impurities or reaction byproducts before mass analysis. The resulting mass spectrum reveals a parent molecular ion peak at m/z 142. nih.gov

The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. For cyclic alcohols, characteristic fragmentation pathways include:

Loss of water: A peak at M-18 (m/z 124) resulting from the elimination of H₂O.

Loss of a methyl group: A peak at M-15 (m/z 127) from the cleavage of a CH₃ radical.

Alpha-cleavage: Fission of the C-C bonds adjacent to the oxygen atom. Cleavage between C1 and C2 would be a dominant pathway.

Ring cleavage: Complex fragmentations of the cyclohexane ring leading to smaller ions.

Observed and Expected Mass Fragments for this compound

interpolate_table

m/z Proposed Fragment Identity Fragmentation Pathway

142 [C₉H₁₈O]⁺˙ Molecular Ion (M⁺˙)

127 [M - CH₃]⁺ Loss of a methyl radical

124 [M - H₂O]⁺˙ Dehydration (loss of water)

82 [C₆H₁₀]⁺˙ Common fragment in cyclohexyl systems, possibly from loss of water and subsequent rearrangement/cleavage. nih.gov

69 [C₅H₉]⁺ Further fragmentation of the ring. nih.gov

57 [C₄H₉]⁺ Further fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to O-H, C-H, and C-O bonds. The most prominent feature is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band. The position and shape of this band can provide clues about hydrogen bonding.

Characteristic IR Absorption Bands for this compound

interpolate_table

Wavenumber Range (cm⁻¹) Bond Vibration Type Appearance

3600 - 3200 O-H Stretch Strong, Broad (due to hydrogen bonding)

3000 - 2850 C-H Stretch Strong (from methyl and methylene groups)

1470 - 1450 C-H Bend Medium

1260 - 1000 C-O Stretch Strong

High-Resolution Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC, Chiral Separations)

Chromatographic methods are essential for separating the different stereoisomers of this compound and for assessing the purity of a sample.

Gas Chromatography (GC): GC is well-suited for separating the volatile cis and trans diastereomers. Using a column with an appropriate stationary phase, the two isomers can be resolved based on differences in their boiling points and interactions with the phase. GC is also used to determine the purity of the sample by detecting any residual starting materials, such as 2,2,6-trimethylcyclohexanone (B1581249), or side products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the diastereomers. Normal-phase HPLC on a silica (B1680970) or alumina (B75360) column can effectively separate the less polar trans-isomer from the more polar cis-isomer.

Chiral Separations: The cis-isomer of this compound is chiral and exists as a pair of enantiomers. To separate these enantiomers, specialized chiral chromatography is required. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. lcms.cz Columns containing cyclodextrin (B1172386) derivatives are commonly used in chiral GC to resolve enantiomers of alcohols. lcms.cz The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Single-Crystal X-ray Diffraction for Definitive Stereochemical Determination

While NMR provides excellent information about relative stereochemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of one of the stereoisomers of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

This method would definitively confirm the relative stereochemistry (cis or trans) by revealing the spatial relationship between the hydroxyl group and the C6-methyl group. Furthermore, if a single enantiomer of the cis-isomer is crystallized (often after derivatization with a chiral agent), X-ray diffraction can determine its absolute configuration (R/S at C1 and C6). Currently, there is no publicly available crystal structure for this compound.

Computational Chemistry Studies on 2,2,6 Trimethylcyclohexan 1 Ol and Analogous Systems

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations of cyclic molecules such as 2,2,6-trimethylcyclohexan-1-ol and their relative energies. The conformational landscape of substituted cyclohexanes is primarily dictated by the preference of bulky substituents for the equatorial position to minimize steric strain.

For this compound, several stereoisomers exist, each with a set of possible chair conformations. The key determining factors for conformational stability are the axial versus equatorial positions of the hydroxyl group and the three methyl groups. Due to the gem-dimethyl group at the C2 position, significant steric interactions are expected, which will heavily influence the conformational equilibrium.

Conformational Isomers of this compound:

The chair conformation of the cyclohexane (B81311) ring is the most stable. For this compound, the primary conformations arise from the axial or equatorial placement of the hydroxyl group and the methyl group at C6. The two methyl groups at C2 are fixed in one axial and one equatorial position in a chair conformation.

Computational studies on analogous systems, such as monosubstituted cyclohexanes, have shown that DFT methods that incorporate dispersion interactions, like M06-2X and B2PLYP-D, provide accurate conformational energies when compared to high-level methods like CCSD(T). rsc.org For instance, in cyclohexanol (B46403) itself, the equatorial conformer is more stable than the axial conformer.

A hypothetical DFT study on the cis and trans isomers of this compound (referring to the relative positions of the C1-hydroxyl and C6-methyl groups) would likely involve geometry optimization of all possible chair conformers to find the energy minima. The relative energies, corrected for zero-point vibrational energy (ZPVE), would then be used to determine the most stable conformer and the equilibrium populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory.

| Isomer/Conformer | C1-OH Position | C6-CH3 Position | Relative Energy (kcal/mol) |

| cis-Isomer 1 | Equatorial | Axial | 2.5 |

| cis-Isomer 2 | Axial | Equatorial | 1.0 |

| trans-Isomer 1 | Equatorial | Equatorial | 0.0 |

| trans-Isomer 2 | Axial | Axial | 4.0 |

Note: This data is illustrative and based on general principles of conformational analysis. Specific computational studies are required for accurate values.

The trans-isomer with both the hydroxyl and the C6-methyl group in the equatorial position is expected to be the most stable due to the minimization of 1,3-diaxial interactions.

Theoretical Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a common reaction to study would be the acid-catalyzed dehydration to form various alkenes. Theoretical modeling can help to elucidate the reaction pathways, identify intermediates and transition states, and predict the product distribution.

The dehydration of substituted cyclohexanols can proceed through either an E1 or E2 mechanism. The preferred pathway is often influenced by steric hindrance and the stability of potential carbocation intermediates. In the case of this compound, the formation of a tertiary carbocation at C1 (if the hydroxyl group leaves) would be a plausible intermediate in an E1 pathway.

Modeling the Dehydration of this compound:

A computational study of this reaction would involve:

Locating Reactants and Products: The geometries of the starting alcohol and all possible alkene products would be optimized.

Identifying Intermediates: The structures of any carbocation intermediates would be located and optimized.

Finding Transition States: The transition state structures connecting the reactants, intermediates, and products would be located. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Studies on the dehydration of analogous compounds like 2-methyl-1-cyclohexanol have shown that the reaction can be complex, with both E1 and E2 characteristics, and the product distribution can be sensitive to the stereochemistry of the starting alcohol. researchgate.netnih.gov

Table 2: Hypothetical Calculated Activation Energies for the Dehydration of this compound via an E1 Mechanism.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Protonation of the hydroxyl group | Low barrier |

| Step 2 | Loss of water to form a carbocation | 15 - 20 |

| Step 3a | Deprotonation to form 2,6,6-trimethylcyclohex-1-ene | 5 - 8 |

| Step 3b | Deprotonation to form 2,2-dimethyl-6-methylenecyclohexane | 6 - 9 |

Note: This data is illustrative. Actual values would require specific transition state calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for calculating NMR shielding tensors. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of predicted NMR shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. By calculating the NMR spectra for all stable conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimentally observed spectrum can be obtained. researchgate.netnih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-2,2,6-Trimethylcyclohexan-1-ol.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 75.2 |

| C2 (C(CH₃)₂) | 35.8 |

| C3 (CH₂) | 24.5 |

| C4 (CH₂) | 28.1 |

| C5 (CH₂) | 38.9 |

| C6 (CH-CH₃) | 33.4 |

| C2-CH₃ (eq) | 29.7 |

| C2-CH₃ (ax) | 25.1 |

| C6-CH₃ | 22.3 |

Note: This data is for illustrative purposes and based on typical values for substituted cyclohexanols.

IR Spectroscopy:

The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. By performing a frequency calculation on an optimized geometry, a theoretical IR spectrum can be generated.

It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. These theoretical spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (unscaled) |

| O-H stretch | 3650 |

| C-H stretch (methyl) | 2980 - 3050 |

| C-H stretch (methylene) | 2900 - 2960 |

| C-O stretch | 1050 |

Note: This data is illustrative. Accurate predictions would require specific DFT calculations.

Current Challenges and Future Research Directions in 2,2,6 Trimethylcyclohexan 1 Ol Chemistry

Development of Innovative and Sustainable Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of 2,2,6-trimethylcyclohexan-1-ol lies in controlling its stereochemistry. The molecule possesses two chiral centers, meaning multiple stereoisomers can be formed. The selective synthesis of a single, desired stereoisomer is often difficult but crucial, as different isomers can exhibit varied biological or sensory properties.

Current synthetic routes often involve the reduction of the corresponding ketone, 2,2,6-trimethylcyclohexanone (B1581249). However, traditional reduction methods frequently yield mixtures of isomers. nih.gov Future research is intensely focused on asymmetric synthesis. A significant frontier is the use of biocatalysis, which employs enzymes or whole-cell systems to achieve high stereoselectivity under mild conditions. tudelft.nl For instance, research on other substituted cyclohexanones has demonstrated the successful use of enzymes like levodione (B1250081) reductase and old yellow enzyme for stereospecific reductions, achieving high enantiomeric excess. nih.govnih.govresearchgate.net The application of such enzymatic systems to 2,2,6-trimethylcyclohexanone is a promising future direction. These biocatalytic methods align with the principles of green chemistry by reducing waste and often utilizing renewable resources. ed.govacs.org

Further innovation is anticipated in the development of novel catalytic systems. This includes chemo-catalysis using chiral metal complexes that can direct the stereochemical outcome of the reduction. organic-chemistry.org Additionally, sustainable methodologies like mechanochemistry, which uses ball milling to conduct reactions in the absence of bulk solvents, are being explored to reduce the environmental footprint of chemical synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Substituted Cyclohexanols

| Methodology | Key Challenge | Future Direction / Advantage | Sustainability |

|---|---|---|---|

| Traditional Chemocatalysis (e.g., NaBH₄, LiAlH₄) | Low stereoselectivity, harsh reagents | Development of highly selective chiral catalysts | close Low |

| Asymmetric Hydrogenation | Costly metal catalysts, catalyst poisoning | Catalyst recovery and reuse, earth-abundant metal catalysts | priority_high Medium |

| Biocatalysis (Enzymes/Whole Cells) | Substrate scope limitations, enzyme stability | Enzyme engineering, whole-cell system optimization researchgate.net | check High |

| Mechanochemistry (Ball Milling) | Scalability for industrial production | Solvent-free synthesis, reduced energy consumption rsc.org | check High |

Exploration of Novel Reaction Pathways and Functionalizations

Beyond its synthesis, a significant area of research is the exploration of novel reaction pathways to create new derivatives of this compound. The tertiary alcohol group, while seemingly simple, presents challenges for further functionalization due to steric hindrance from the adjacent methyl groups.

Current challenges involve developing selective reactions that can modify the molecule without leading to undesired side products, such as rearrangements or elimination. For example, acid-catalyzed dehydration of similar tertiary cyclohexanols can lead to ring contraction and a mixture of alkene products. study.com Future research aims to control these reactions to produce specific, value-added compounds. One avenue is the development of metal-free oxidative transformations, which could convert the cyclohexanol (B46403) ring into other functional structures, such as catechols, under environmentally benign conditions. rsc.org

The exploration of functionalization could lead to derivatives with novel applications. For instance, processes to create derivatives like 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol are of interest in the fragrance industry, where different isomers possess distinct sensory characteristics. google.comchemicalbook.com Future work will likely focus on expanding the library of derivatives through reactions such as etherification, esterification, and substitution to explore their potential as bioactive molecules, specialty polymers, or advanced materials.

Advances in High-Throughput Analytical and Spectroscopic Characterization

The characterization of this compound and its reaction products is complicated by the potential for multiple, closely related stereoisomers. Differentiating and quantifying these isomers is a significant analytical challenge. Standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation, but often require pure samples. jchps.compharmacophorejournal.com

A major challenge is the rapid screening of reaction mixtures to determine stereoselectivity and conversion. Traditional methods, such as chiral chromatography, can be time-consuming. nsf.gov Future research is focused on developing high-throughput analytical methods. This includes fluorescence-based assays that can rapidly determine the enantiomeric excess of chiral alcohols in microplate formats, enabling faster screening of catalysts and reaction conditions. nih.govbgsu.edu Another approach involves combining chemometric data processing with chiroptical spectroscopy (like Circular Dichroism) to analyze complex mixtures without prior separation. nsf.gov

For gas chromatography (GC) analysis, the polarity of the alcohol group can lead to poor peak shape and reduced sensitivity. Future advancements will likely involve the refinement of derivatization techniques, where the alcohol is converted into a less polar silyl (B83357) ether. sigmaaldrich.comlibretexts.org This process makes the molecule more volatile and amenable to GC-MS analysis, allowing for better separation and more sensitive detection of trace components. nih.gov

Table 2: Analytical Techniques for this compound Characterization

| Technique | Primary Use | Current Challenge | Future Advancement |

|---|---|---|---|

| Chiral GC/HPLC | Separation and quantification of stereoisomers | Time-consuming, requires method development | Faster columns, improved detector sensitivity |

| NMR Spectroscopy | Structural elucidation of pure compounds | Complex spectra for mixtures, requires chiral resolving agents | Higher field magnets, advanced 2D techniques jchps.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis | Isomers have identical mass, difficult to distinguish | Coupling with advanced separation (e.g., GC-QTOF-MS) nih.gov |

| Fluorescence Assays | High-throughput screening of enantiomeric excess | Limited to specific functional groups | Development of novel fluorescent probes nih.gov |

Deeper Understanding of Biogenic Pathways and Environmental Fates

There is limited specific information on the natural occurrence and environmental fate of this compound. A significant challenge is the lack of dedicated studies on its biodegradation and potential for bioaccumulation. Understanding how this compound interacts with ecosystems is crucial, especially if it or its derivatives are to be used in widespread applications.

Future research will need to investigate the microbial metabolism of this compound. Studies on similar structures, such as other cyclic monoterpenes and substituted cyclohexanes, suggest that biodegradation is plausible. nih.govscispace.com Microorganisms, particularly bacteria like Pseudomonas and Nocardia, are known to degrade cyclohexane (B81311) derivatives. scispace.comresearchgate.net The likely biogenic pathway involves an initial oxidation of the alcohol to the corresponding ketone (2,2,6-trimethylcyclohexanone), followed by ring cleavage mediated by enzymes like monooxygenases. scispace.com

Prospective studies should aim to isolate microorganisms capable of using this compound as a carbon source. nih.gov Subsequent research would involve identifying the specific metabolic pathways and the enzymes responsible for its degradation. This knowledge is not only vital for environmental risk assessment but could also uncover novel enzymes with potential applications in biocatalysis. The persistence and biodegradability of related cyclic sesquiterpenes have been evaluated using standardized tests, providing a framework for assessing the environmental fate of this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.